Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Overview
Description
Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate is an organic compound that belongs to the family of bipyridine derivatives. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various fields such as catalysis, materials science, and coordination chemistry. The presence of carboxylate groups enhances the compound’s solubility and reactivity, making it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [2,2’-bipyridine]-3,3’-dicarboxylate typically involves the esterification of [2,2’-bipyridine]-3,3’-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods: In an industrial setting, the synthesis of diethyl [2,2’-bipyridine]-3,3’-dicarboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of diethyl [2,2’-bipyridine]-3,3’-dicarboxylate.
Reduction: Diethyl [2,2’-bipyridine]-3,3’-diol or diethyl [2,2’-bipyridine]-3,3’-dialdehyde.
Substitution: Functionalized bipyridine derivatives with various substituents.
Scientific Research Applications
Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes with transition metals. These complexes are studied for their catalytic properties in organic reactions.
Biology: The compound is explored for its potential as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer.
Medicine: Research is ongoing to investigate its role in drug delivery systems, where it can form stable complexes with metal ions that enhance the bioavailability of therapeutic agents.
Mechanism of Action
The mechanism by which diethyl [2,2’-bipyridine]-3,3’-dicarboxylate exerts its effects is primarily through its ability to form stable coordination complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The bipyridine ligand can also act as an electron donor or acceptor, influencing the redox properties of the metal center .
Comparison with Similar Compounds
- Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate
- Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate
- Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate
Comparison: Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate is unique due to the position of the carboxylate groups on the bipyridine ring. This positioning affects the compound’s coordination geometry and electronic properties, making it distinct from its isomers. For example, diethyl [2,2’-bipyridine]-4,4’-dicarboxylate has carboxylate groups in the para position, which can lead to different coordination behavior and reactivity .
Properties
IUPAC Name |
ethyl 2-(3-ethoxycarbonylpyridin-2-yl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-15(19)11-7-5-9-17-13(11)14-12(8-6-10-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVRLHODKKEDGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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